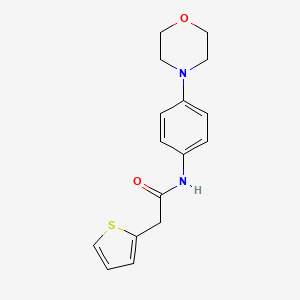

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(12-15-2-1-11-21-15)17-13-3-5-14(6-4-13)18-7-9-20-10-8-18/h1-6,11H,7-10,12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUANLVMMNZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with morpholine to form N-(4-bromophenyl)morpholine.

Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with thiophene-2-boronic acid in the presence of a palladium catalyst to form N-(4-morpholinophenyl)-2-(thiophen-2-yl)amine.

Acetylation: Finally, the amine is acetylated using acetic anhydride to yield N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting TNIK (Traf2- and Nck-interacting kinase) have shown promise in treating various cancers, including colorectal and breast cancer . The compound's ability to modulate kinase activity suggests it may serve as a lead compound for developing anticancer therapies.

Anti-inflammatory Effects:

The compound has potential applications in treating inflammatory diseases. Its structural components allow it to interact with biological pathways associated with inflammation, making it a candidate for further exploration in the development of anti-inflammatory drugs .

Biological Research Applications

Biological Probes:

In biological research, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide can function as a chemical probe to study various biological processes. For example, it may be used to explore the role of specific kinases in cellular signaling pathways, aiding in the understanding of disease mechanisms .

Targeting Disease Mechanisms:

The compound's interactions with molecular targets can provide insights into disease mechanisms. For instance, its potential to bind to and inhibit specific enzymes or receptors can help elucidate the pathways involved in conditions like autoimmune diseases and metabolic disorders .

Industrial Applications

Synthesis of Complex Molecules:

In the field of synthetic chemistry, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide serves as a building block for synthesizing more complex molecules. This includes pharmaceuticals and agrochemicals, demonstrating its versatility in industrial applications .

Table 1: Summary of Key Studies Involving N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Case Study: Inhibition of STK17B Kinase

A study focused on a related compound demonstrated its binding affinity to STK17B kinase, revealing insights into its selectivity and potential therapeutic applications . The structural analysis indicated that modifications to the compound could enhance its stability and efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide

- Structure: Replaces the morpholinophenyl group with a bromophenyl moiety.

- Activity : Exhibits antimycobacterial activity, with studies showing efficacy against Mycobacterium tuberculosis strains .

- Key Difference : The bromine atom increases lipophilicity but reduces solubility compared to the morpholine group.

N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40 in )

- Structure : Combines a methoxyphenyl group with a sulfonyl-linked morpholinylquinazoline core.

- Activity : Demonstrates potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM) .

- Key Difference : The sulfonyl-quinazoline scaffold enhances kinase inhibition, unlike the simpler thiophene-acetamide structure of the target compound.

Thiophene-Based CD73 Inhibitors

2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structure: Features a pyridine-thioacetamide core with dual morpholinophenyl groups.

- Activity: Acts as a CD73 allosteric inhibitor, reversing adenosine-mediated immune suppression in T cells at 100 µM .

- Key Difference: The pyridine-thioacetamide scaffold confers higher potency in immunomodulation compared to the thiophene-acetamide backbone.

Pyridazinone and Pyridine Derivatives

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide

- Structure: Incorporates a pyridazinone ring instead of thiophene.

- Activity : Functions as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils .

- Key Difference: The pyridazinone core shifts activity toward G-protein-coupled receptors, unlike the antimycobacterial focus of thiophene analogues.

Fluorinated and Sulfonamide Analogues

N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide

- Structure : Includes a difluorophenyl group and a piperidine-sulfonamide-thiophene moiety.

- Activity: Not explicitly reported, but fluorination likely improves metabolic stability and bioavailability compared to non-fluorinated derivatives .

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

- Structure : Combines a triazole-sulfanyl group with fluorophenyl and thiophene units.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Research Findings and Trends

- Morpholine Role: Morpholinophenyl groups enhance solubility and target engagement in kinase inhibitors (e.g., CD73 inhibitors) but are less critical in antimycobacterial thiophene-acetamides .

- Thiophene vs. Pyridine: Thiophene derivatives prioritize antimycobacterial activity, while pyridine-thioacetamides excel in immunomodulation due to scaffold-specific interactions .

- Fluorination Impact : Fluorinated aryl groups (e.g., in ) improve pharmacokinetics but may reduce direct antimicrobial efficacy compared to brominated analogues .

Biological Activity

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide features a morpholine ring, a thiophene moiety, and an acetamide functional group. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is primarily attributed to its ability to interact with specific proteins and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active or allosteric sites on enzymes, it can modulate their activity.

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Apoptosis induction |

| Compound B | 8.3 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

Neuroprotective Properties

Emerging studies indicate that N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide may have neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions, likely due to its antioxidant properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. Modifications in the chemical structure can significantly influence its potency and selectivity.

- Morpholine Substituents : Variations in the morpholine ring can enhance receptor affinity.

- Thiophene Modifications : Altering the thiophene substituents can improve solubility and bioavailability.

- Acetamide Variants : Different acetamide groups can affect the compound's overall stability and interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide:

- Study on Anticancer Activity : A recent study evaluated a series of morpholine-containing compounds against various cancer cell lines, demonstrating that modifications led to improved IC50 values compared to standard chemotherapeutics .

- Neuroprotection Research : Another study highlighted the neuroprotective effects of thiophene derivatives in models of neurodegeneration, suggesting that these compounds could be developed for treating conditions like Alzheimer's disease .

- Anti-inflammatory Assessment : Investigations into the anti-inflammatory properties revealed that certain derivatives significantly inhibited TNF-alpha production in macrophages, indicating potential for treating chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.